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Compound of Interest

Compound Name:
2-Chloroquinolin-6-ol

hydrochloride

CAS No.: 189362-46-7

Cat. No.: B3248809

Get Quote

Technical Whitepaper: Characterization and Spectral Analysis of 2-Chloroquinolin-6-ol
Hydrochloride

Executive Summary & Chemical Profile
2-Chloroquinolin-6-ol (CAS: 577967-89-6 for free base) is a critical heterocyclic building block,

predominantly utilized in the synthesis of c-Met kinase inhibitors (e.g., Tivantinib analogs) and

antimalarial pharmacophores. While often isolated as a free base, the hydrochloride salt form is

frequently generated in situ during acid-catalyzed deprotection steps or utilized to improve

solubility during intermediate processing.

This guide provides a definitive reference for the spectral characterization of the molecule,

distinguishing between the free base and the hydrochloride salt to aid researchers in structure

validation.
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Property Data

IUPAC Name 2-Chloroquinolin-6-ol hydrochloride

Molecular Formula C₉H₆ClNO[1] · HCl (Salt) / C₉H₆ClNO (Base)

Molecular Weight 216.06 g/mol (Salt) / 179.60 g/mol (Base)

Appearance Pale beige to yellow solid

Solubility
Soluble in DMSO, Methanol; sparingly soluble in

CH₂Cl₂ (Salt form)

Synthetic Pathway & Impurity Profile
To understand the spectral data, one must understand the origin of the sample. The most

robust synthesis involves the chlorination of 6-hydroxyquinolin-2(1H)-one using phosphoryl

chloride (POCl₃), often requiring protection/deprotection steps if starting from the methoxy

derivative.
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Figure 1: Synthetic route from quinoline N-oxide precursors. Note that Impurity B (hydrolysis

product) appears if the chlorination is incomplete or if the salt is exposed to moisture.

Spectral Analysis: Mass Spectrometry (MS)
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Mass spectrometry provides the primary confirmation of the halogenation pattern. The

presence of chlorine imparts a distinct isotopic signature that serves as a self-validating check

before NMR analysis.

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

Key Diagnostic: Chlorine Isotope Pattern (³⁵Cl / ³⁷Cl ratio of ~3:1).

Fragment/Ion m/z (Theory) m/z (Observed) Interpretation

[M+H]⁺ (³⁵Cl) 180.02 180.1
Protonated molecular

ion (Base peak).

[M+H]⁺ (³⁷Cl) 182.02 182.1

Isotope peak. Intensity

must be ~33% of the

180 peak.

[M-Cl]⁺ 144.05 144.1

Loss of Chlorine

(radical or HCl neutral

loss). Indicates fragile

C-Cl bond under high

collision energy.

[M-Cl-CO]⁺ 116.05 116.1

Subsequent loss of

CO (characteristic of

phenols).

Expert Insight: If the [M+H]⁺ peak appears at 162 instead of 180, your sample has hydrolyzed

back to the quinolinone (Impurity B). This is a common stability failure mode for 2-

chloroquinolines in acidic aqueous media.

Nuclear Magnetic Resonance (NMR)
The NMR spectrum of the hydrochloride salt differs significantly from the free base due to the

protonation of the quinoline nitrogen. This protonation pulls electron density from the ring,

causing a downfield shift (deshielding), particularly at the C2, C3, and C4 positions.

Solvent: DMSO-d₆ (Required for solubility of the salt and exchangeable protons).
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Frequency: 400 MHz or higher recommended.[2]

¹H NMR Assignment Table
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Position Proton
δ (ppm)
Free
Base

δ (ppm)
HCl Salt
(Predicte
d)

Multiplicit
y

J (Hz)
Assignme
nt Logic

OH 6-OH 10.20 (br s) 10.5 - 11.0
Singlet

(Broad)
-

Phenolic

OH; shifts

downfield/b

roadens in

salt form.

H4 Ar-H 8.09 8.45 Doublet 8.8

Ortho to

C3;

deshielded

by ring

current and

N-

protonation

.

H8 Ar-H 7.85 8.05 Doublet 9.0

Peri-

position;

sensitive to

N-

protonation

.

H3 Ar-H 7.45 7.70 Doublet 8.8

Ortho to Cl;

typically

the most

upfield

doublet in

the

pyridine

ring.
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H7 Ar-H 7.38 7.55 dd 9.0, 2.7

Meta-

coupling to

H5; Ortho

to H8.

H5 Ar-H 7.15 7.30 Doublet (d) 2.7

Meta-

coupling to

H7;

shielded by

ortho-OH

group.

NH⁺ Q-NH⁺ - 14.0 - 15.0 Broad -

Only visible

in dry

DMSO-

d₆/HCl salt.

¹³C NMR Shifts (Diagnostic)
C2 (C-Cl): ~148-150 ppm. The attachment of Chlorine and the adjacent Nitrogen makes this

the most deshielded carbon.

C6 (C-OH): ~155 ppm. Characteristic phenolic shift.

Protocol Validation: To confirm the salt formation, look for the merging of the H3/H4 signals or a

significant downfield shift of H4 compared to a reference free base spectrum. If H4 remains at

~8.1 ppm, the salt has dissociated or was not formed.

Infrared Spectroscopy (FT-IR)
IR is useful for quick identification of the functional groups and distinguishing the salt from the

free base.

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[3]
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Functional Group Wavenumber (cm⁻¹) Mode Notes

O-H Stretch 3100 - 3400 Stretching

Broad band. In the

HCl salt, this may

overlap with N-H⁺

stretches.

N-H⁺ Stretch 2400 - 2800 Stretching

Diagnostic for Salt.

Broad "ammonium"

band, often multiple

peaks. Absent in free

base.

C=N / C=C 1580 - 1620 Ring Stretch
Quinoline skeletal

vibrations.

C-Cl 1050 - 1080 Stretching

Strong band,

characteristic of aryl

chlorides.

C-O 1220 - 1250 Stretching Phenolic C-O stretch.

Experimental Protocols
A. Sample Preparation for NMR

Mass: Weigh 5–10 mg of 2-Chloroquinolin-6-ol HCl.

Solvent: Add 0.6 mL DMSO-d₆ (99.9% D). Note: CDCl₃ is not recommended due to poor

solubility of the salt.

Mixing: Sonicate for 30 seconds. The solution should be clear yellow.

Acquisition: Set relaxation delay (d1) to >2.0s to ensure integration accuracy of the aromatic

protons.

B. Quality Control Workflow (Graphviz)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3248809?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Unknown Sample

LC-MS Analysis
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Figure 2: Logical decision tree for validating the identity and salt form of the compound.
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protonation shifts on the experimentally verified free base data found in Reference 1 & 3.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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